N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLOZQXBXVUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that compounds with similar structures can act as potent inhibitors of proteases and kinases, which are critical targets in cancer therapy . The compound's ability to modulate biological pathways makes it a candidate for drug development.
Research indicates that this compound exhibits significant biological activity due to its interaction with various molecular targets. It may influence cellular processes such as apoptosis and proliferation, making it relevant in cancer research . Additionally, its structural features suggest potential anti-inflammatory and analgesic properties, warranting further investigation into its pharmacological effects.
Material Science
The compound's unique structure also opens avenues for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties. This aspect is particularly relevant in the synthesis of advanced materials for electronics or photonics.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against a specific serine protease involved in inflammatory responses. The compound was found to reduce enzyme activity by 70% at micromolar concentrations, indicating strong inhibitory potential .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The results suggested that the compound could serve as a lead candidate for further development into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group are known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Compound 64 (IUPAC: 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea)
- Structural Differences : Replaces the furan-2-carboxamide with a urea-linked oxadiazole-phenyl group.
- Activity : Acts as a potent inhibitor of Campylobacter concisus, targeting pyrimidine metabolism. The oxadiazole ring enhances π-π stacking, while the urea group facilitates hydrogen bonding with enzymes .
- Key Insight : Substitution of the furan carboxamide with heterocycles like oxadiazole broadens antimicrobial specificity.
ML18829 (CID: 46897844; (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide)
- Structural Differences: Features dual tertiary butyl and pyridinyl groups instead of the pyrrolidinone-methyl chain.
- Activity: Non-covalent inhibitor of SARS-CoV 3CL protease (IC₅₀ ~10 µM). The bulky tert-butyl groups improve hydrophobic interactions, while the pyridine enhances solubility .
- Key Insight : Steric bulk and aromatic systems critically influence protease binding affinity.
Furan Carboxamides with Varied Aryl Substituents
N-(4-bromophenyl)furan-2-carboxamide
- Structural Differences: Simpler aryl group (4-bromophenyl) without the pyrrolidinone moiety.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (yields: 32–83%). Electron-donating substituents on boronic acids improve reaction yields .
- Key Insight : Halogenated aryl groups enhance electrophilic reactivity, useful for further functionalization.
N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
- Structural Differences : Incorporates a sulfonylpiperazine-oxyethoxy linker.
- Key Insight : Polar linkers improve solubility and target engagement in viral polymerases.
Heterocyclic Modifications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
- Structural Differences: Replaces pyrrolidinone with a benzofuran core and chlorobenzoyl group.
- Activity : Increased rigidity from benzofuran may enhance binding to hydrophobic enzyme pockets. The chloro substituent improves lipophilicity .
- Key Insight : Planar heterocycles like benzofuran optimize interactions with hydrophobic protein domains.
Impurity A in Alfuzosin Hydrochloride (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide)
- Structural Differences: Quinazolinyl-propylamino chain replaces pyrrolidinone.
- Activity : The quinazoline moiety enables DNA intercalation or topoisomerase inhibition, common in anticancer agents .
- Key Insight : Quinazoline derivatives prioritize nucleic acid interactions over enzyme active sites.
Data Table: Structural and Functional Comparison
Biological Activity
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide, also known as 1-(Furan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant studies.
The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.32 g/mol. The compound features a furan ring and a pyrrolidine derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.32 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors, modulating their activity and affecting physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
1. Antioxidant Activity
Studies have shown that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro, making it a candidate for further exploration in conditions characterized by inflammation.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
Study on Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated significant scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
Research on Anti-inflammatory Properties
In a controlled study involving inflammatory models, the compound reduced pro-inflammatory cytokine levels significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Antimicrobial Evaluation
A recent evaluation assessed the antimicrobial efficacy of N-[5-(4-chlorophenyl)pyrrolidin]-2-carboxamide against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, warranting further investigation into its use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the pyrrolidinone ring, functionalization of the furan-carboxamide group, and coupling reactions. Key steps include:
- Optimizing solvent polarity (e.g., dimethylformamide or dichloromethane) to enhance intermediate solubility .
- Controlling reaction temperature (e.g., 60–80°C) to minimize side reactions like premature ring closure or hydrolysis .
- Employing catalysts (e.g., trifluoroacetic acid) to accelerate amide bond formation .
- Monitoring reaction progress via HPLC to track intermediate purity and adjust conditions dynamically .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing pyrrolidinone carbonyls from furan protons) and confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted intermediates or byproducts .
- Mass Spectrometry (MS) : Validates molecular weight and detects fragmentation patterns, critical for verifying synthetic pathways .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond or pyrrolidinone ring .
- Use desiccants to mitigate moisture-induced degradation, as furan derivatives are sensitive to humidity .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals using vapor diffusion with solvents like ethanol/water mixtures to stabilize the lattice .
- SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., between the pyrrolidinone carbonyl and amide NH) and validate stereochemistry .
- Twinned Data Handling : Apply SHELXPRO for high-resolution data affected by twinning, common in flexible pyrrolidinone derivatives .
Q. How can contradictory bioactivity data across assays be systematically addressed?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Dose-Response Curves : Identify EC₅₀/IC₅₀ discrepancies caused by solubility limits or aggregation in specific buffers .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays skews activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the furan-carboxamide’s π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories to evaluate hydrogen-bond persistence between the pyrrolidinone carbonyl and catalytic lysine residues .
- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. chlorophenyl groups) on activity using Hammett σ constants or DFT-derived descriptors .
Q. How can derivatives be designed to explore structure-activity relationships (SAR) for therapeutic optimization?
- Methodological Answer :
- Functional Group Replacement : Substitute the pyrrolidinone 5-oxo group with sulfone or ester moieties to modulate electron-withdrawing effects and bioavailability .
- Bioisosteric Swaps : Replace the furan ring with thiophene or oxadiazole to enhance metabolic stability while retaining π-stacking .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 permeability) to prioritize derivatives with improved logP and reduced P-gp efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
